molecular formula C27H27N3O2S2 B11149168 (5Z)-3-cyclohexyl-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-cyclohexyl-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11149168
M. Wt: 489.7 g/mol
InChI Key: WVDUTPGJPKWRNQ-ULJHMMPZSA-N
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Description

(5Z)-3-cyclohexyl-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound with a unique structure that includes a thiazolidinone ring, a pyrazole ring, and various substituents

Preparation Methods

The synthesis of (5Z)-3-cyclohexyl-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the formation of the thiazolidinone ring through a cyclization reaction, followed by the introduction of the pyrazole ring and other substituents through various organic reactions. Industrial production methods may involve optimizing these steps to achieve higher yields and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

    Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug development.

    Medicine: Its unique structure may allow it to interact with specific biological targets, leading to potential therapeutic applications.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which (5Z)-3-cyclohexyl-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

When compared to similar compounds, (5Z)-3-cyclohexyl-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one stands out due to its unique combination of structural features. Similar compounds may include other thiazolidinones, pyrazoles, and derivatives with different substituents. The uniqueness of this compound lies in its specific arrangement of rings and substituents, which may confer distinct properties and activities.

References

Properties

Molecular Formula

C27H27N3O2S2

Molecular Weight

489.7 g/mol

IUPAC Name

(5Z)-3-cyclohexyl-5-[[3-(4-ethoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C27H27N3O2S2/c1-2-32-23-15-13-19(14-16-23)25-20(18-29(28-25)21-9-5-3-6-10-21)17-24-26(31)30(27(33)34-24)22-11-7-4-8-12-22/h3,5-6,9-10,13-18,22H,2,4,7-8,11-12H2,1H3/b24-17-

InChI Key

WVDUTPGJPKWRNQ-ULJHMMPZSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)C4CCCCC4)C5=CC=CC=C5

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)C4CCCCC4)C5=CC=CC=C5

Origin of Product

United States

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